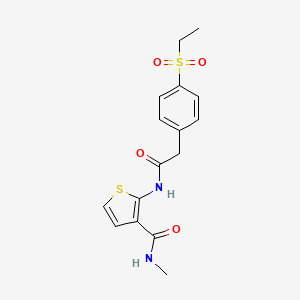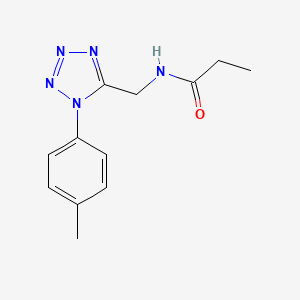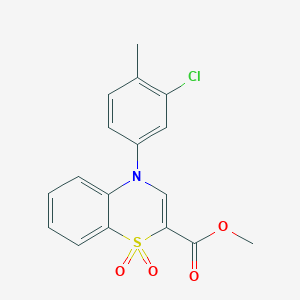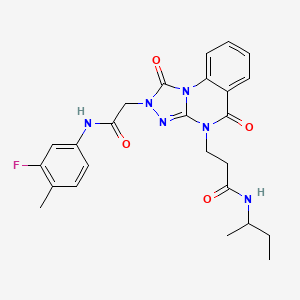
5-bromo-1-(cyclopropylcarbonyl)-N-ethyl-N-(3-methylphenyl)indoline-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-1-(cyclopropylcarbonyl)-N-ethyl-N-(3-methylphenyl)indoline-6-sulfonamide is a synthetic organic compound that belongs to the class of indoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the bromine atom, cyclopropylcarbonyl group, and sulfonamide moiety, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-(cyclopropylcarbonyl)-N-ethyl-N-(3-methylphenyl)indoline-6-sulfonamide typically involves multiple steps, starting from commercially available starting materials. A common synthetic route may include:
Bromination: Introduction of the bromine atom to the indoline ring using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
Cyclopropylcarbonylation: Formation of the cyclopropylcarbonyl group through a Friedel-Crafts acylation reaction using cyclopropylcarbonyl chloride and a Lewis acid catalyst like aluminum chloride.
Sulfonamidation: Introduction of the sulfonamide group by reacting the intermediate with a sulfonyl chloride derivative in the presence of a base such as triethylamine.
N-alkylation: Alkylation of the nitrogen atom with ethyl iodide or a similar alkylating agent to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-bromo-1-(cyclopropylcarbonyl)-N-ethyl-N-(3-methylphenyl)indoline-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert certain functional groups to their reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents, mild heating.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 5-bromo-1-(cyclopropylcarbonyl)-N-ethyl-N-(3-methylphenyl)indoline-6-sulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, derivatives of indoline sulfonamides are often explored for their therapeutic potential. This compound could be a candidate for drug development, targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound may find applications in the development of new materials, agrochemicals, or pharmaceuticals. Its chemical stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 5-bromo-1-(cyclopropylcarbonyl)-N-ethyl-N-(3-methylphenyl)indoline-6-sulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s functional groups may facilitate binding to these targets, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-1-(cyclopropylcarbonyl)-N-methyl-N-(3-methylphenyl)indoline-6-sulfonamide
- 5-chloro-1-(cyclopropylcarbonyl)-N-ethyl-N-(3-methylphenyl)indoline-6-sulfonamide
- 5-bromo-1-(cyclopropylcarbonyl)-N-ethyl-N-(4-methylphenyl)indoline-6-sulfonamide
Uniqueness
Compared to similar compounds, 5-bromo-1-(cyclopropylcarbonyl)-N-ethyl-N-(3-methylphenyl)indoline-6-sulfonamide may exhibit unique properties due to the specific arrangement of its functional groups. The presence of the bromine atom and the cyclopropylcarbonyl group can influence its reactivity and biological activity, making it distinct from other indoline sulfonamide derivatives.
Properties
IUPAC Name |
N-butan-2-yl-3-[2-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN6O4/c1-4-16(3)27-21(33)11-12-30-23(35)18-7-5-6-8-20(18)32-24(30)29-31(25(32)36)14-22(34)28-17-10-9-15(2)19(26)13-17/h5-10,13,16H,4,11-12,14H2,1-3H3,(H,27,33)(H,28,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYJHECHDGSDGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN(C3=O)CC(=O)NC4=CC(=C(C=C4)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(4-fluorobenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine](/img/structure/B2619261.png)

![N-(2,5-dimethylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2619263.png)
![N-(6-Oxaspiro[2.5]octan-2-ylmethyl)prop-2-enamide](/img/structure/B2619265.png)

![tert-butyl N-[3-bromo-2-(4-methoxyphenyl)propyl]carbamate](/img/structure/B2619267.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2619271.png)
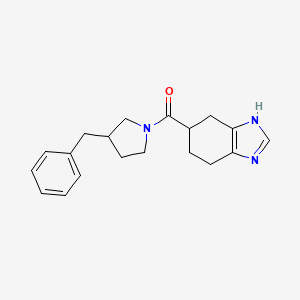
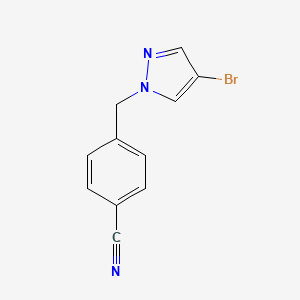
![3-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2619274.png)
